molecular formula C12H10ClNO2 B8323535 2-chloro-N-(1-hydroxynaphthalen-2-yl)acetamide

2-chloro-N-(1-hydroxynaphthalen-2-yl)acetamide

Cat. No. B8323535
M. Wt: 235.66 g/mol
InChI Key: YOUIAUAEHQWCNQ-UHFFFAOYSA-N
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Patent
US06605124B1

Procedure details

2 ml of chloroacetyl chloride (25.4 mmol) were added dropwise to a suspension of 5 g of 2-amino-1-naphthol hydrochloride (25.4 mmol) and 5.08 g of calcium carbonate in 200 ml of dioxane, with stirring and under an inert atmosphere. The reaction medium was stirred at 40° C. for 1 hour 30 minutes, cooled to 15° C., filtered on sintered glass and the inorganic salts were rinsed twice with ethyl acetate. The combined organic phases were concentrated until an insoluble product appeared. The concentrate was poured over 250 ml of ice-cold water. The precipitate formed was drained, washed with water and dried under vacuum to a constant weight to give 3.58 g of 2-chloro-N-(1-hydroxynaphthalen-2-yl)acetamide in the form of a beige powder with a yield of 60%.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.08 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3](Cl)=[O:4].Cl.[NH2:7][C:8]1[CH:17]=[CH:16][C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[C:9]=1[OH:18].C(=O)([O-])[O-].[Ca+2]>O1CCOCC1>[Cl:1][CH2:2][C:3]([NH:7][C:8]1[CH:17]=[CH:16][C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[C:9]=1[OH:18])=[O:4] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
5 g
Type
reactant
Smiles
Cl.NC1=C(C2=CC=CC=C2C=C1)O
Name
Quantity
5.08 g
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
with stirring and under an inert atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction medium was stirred at 40° C. for 1 hour 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered on sintered glass
WASH
Type
WASH
Details
the inorganic salts were rinsed twice with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic phases were concentrated until an insoluble product
ADDITION
Type
ADDITION
Details
The concentrate was poured over 250 ml of ice-cold water
CUSTOM
Type
CUSTOM
Details
The precipitate formed
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum to a constant weight

Outcomes

Product
Name
Type
product
Smiles
ClCC(=O)NC1=C(C2=CC=CC=C2C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.58 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 59.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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